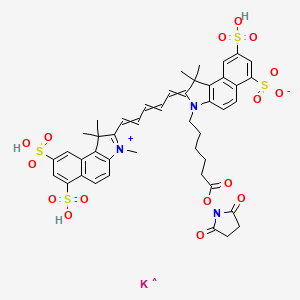
Sulfo-Cyanine5.5 NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine5.5 NHS ester: is an amine-reactive activated ester of sulfonated far-red Cyanine5.5 fluorophore, an analog of Cy5.5®. This compound is widely used for labeling antibodies, sensitive proteins, and other biomolecules that require reactions in purely aqueous environments or without significant additions of organic co-solvents . It is particularly suitable for non-invasive in vivo near-infrared (NIR) imaging and applications requiring low fluorescent background .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Sulfo-Cyanine5.5 NHS ester is synthesized through a series of chemical reactions involving the activation of Cyanine5.5 fluorophore with sulfonate groups and subsequent reaction with N-hydroxysuccinimide (NHS) to form the NHS ester . The reaction typically occurs in an aqueous environment with controlled pH to ensure the stability and reactivity of the NHS ester .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process includes purification steps such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify the purity and molecular weight of the final product .
Chemical Reactions Analysis
Types of Reactions: : Sulfo-Cyanine5.5 NHS ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds . This reaction is commonly used for labeling proteins and peptides.
Common Reagents and Conditions: : The reaction of this compound with amines is pH-dependent, with optimal conditions being a pH of 8.3-8.5 . Common solvents used include water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
Major Products: : The major products formed from these reactions are amide-linked conjugates of Sulfo-Cyanine5.5 with the target biomolecule, such as labeled antibodies or peptides .
Scientific Research Applications
Chemistry: : Sulfo-Cyanine5.5 NHS ester is used in various chemical applications, including the development of fluorescent probes and sensors for detecting specific analytes .
Biology: : In biological research, this compound is extensively used for labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy, flow cytometry, and other imaging techniques .
Medicine: : In medical research, this compound is employed in the development of diagnostic tools and therapeutic agents, particularly for cancer imaging and targeted drug delivery .
Industry: : Industrially, this compound is used in the production of fluorescent dyes and labeling reagents for various applications, including quality control and process monitoring .
Mechanism of Action
Sulfo-Cyanine5.5 NHS ester exerts its effects through the formation of stable amide bonds with primary amines on target biomolecules . The sulfonated Cyanine5.5 fluorophore provides strong fluorescence signals, making it ideal for imaging applications . The molecular targets include proteins, peptides, and other biomolecules with accessible amine groups .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cyanine5 NHS ester: Another sulfonated Cyanine dye with similar properties but different excitation and emission wavelengths.
Alexa Fluor 647: A widely used fluorescent dye with similar spectral properties.
DyLight 649: Another fluorescent dye with comparable characteristics.
Uniqueness: : Sulfo-Cyanine5.5 NHS ester is unique due to its high water solubility, making it suitable for labeling in purely aqueous environments without the need for organic co-solvents . This property is particularly advantageous for labeling sensitive proteins and other biomolecules that may denature in the presence of organic solvents .
Properties
Molecular Formula |
C44H45KN3O16S4 |
|---|---|
Molecular Weight |
1039.2 g/mol |
InChI |
InChI=1S/C44H45N3O16S4.K/c1-43(2)36(45(5)32-17-15-28-30(41(32)43)22-26(64(51,52)53)24-34(28)66(57,58)59)12-8-6-9-13-37-44(3,4)42-31-23-27(65(54,55)56)25-35(67(60,61)62)29(31)16-18-33(42)46(37)21-11-7-10-14-40(50)63-47-38(48)19-20-39(47)49;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,19-21H2,1-5H3,(H3-,51,52,53,54,55,56,57,58,59,60,61,62); |
InChI Key |
LUQAZKWTUMBXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















